molecular formula C17H17F3N2S B2420921 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea CAS No. 1023488-78-9

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea

Cat. No.: B2420921
CAS No.: 1023488-78-9
M. Wt: 338.39
InChI Key: LCPRRPVHQZZXLJ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of aromatic rings and a thiourea functional group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea typically involves the reaction of 2,6-dimethylaniline with 3-(trifluoromethyl)benzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and dimethylphenyl groups could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(3-(trifluoromethyl)phenyl)thiourea
  • 1-(2,6-Dimethylphenyl)-3-phenylthiourea
  • 1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea

Uniqueness

1-(2,6-Dimethylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea is unique due to the presence of both 2,6-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2S/c1-11-5-3-6-12(2)15(11)22-16(23)21-10-13-7-4-8-14(9-13)17(18,19)20/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRRPVHQZZXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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